molecular formula C7H16O2 B12956500 (R)-1-Butoxypropan-2-ol

(R)-1-Butoxypropan-2-ol

Cat. No.: B12956500
M. Wt: 132.20 g/mol
InChI Key: RWNUSVWFHDHRCJ-SSDOTTSWSA-N
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Description

®-1-Butoxypropan-2-ol is an organic compound with the molecular formula C7H16O2. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-Butoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atmospheres. The catalyst used can be an acid or a base, depending on the desired reaction pathway.

Industrial Production Methods

In industrial settings, ®-1-Butoxypropan-2-ol is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory but is scaled up to handle larger quantities of reactants. The use of advanced catalysts and optimized reaction conditions helps to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-1-Butoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butoxypropanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to butoxypropanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts at elevated temperatures.

Major Products Formed

    Oxidation: Butoxypropanone

    Reduction: Butoxypropanol

    Substitution: Various substituted propanols depending on the nucleophile used.

Scientific Research Applications

Chemistry

®-1-Butoxypropan-2-ol is used as a solvent and intermediate in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, it is used as a reagent in the synthesis of biologically active molecules. Its ability to form hydrogen bonds makes it useful in studying enzyme-substrate interactions.

Medicine

The compound is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs. Its unique properties allow for the creation of drugs with specific stereochemistry, which can improve efficacy and reduce side effects.

Industry

In the industrial sector, ®-1-Butoxypropan-2-ol is used as a solvent in coatings, inks, and adhesives. Its ability to dissolve a wide range of substances makes it versatile for various applications.

Mechanism of Action

The mechanism of action of ®-1-Butoxypropan-2-ol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Butoxypropan-2-ol: The enantiomer of ®-1-Butoxypropan-2-ol, with similar chemical properties but different biological activity.

    1-Butoxyethanol: A related compound with a shorter carbon chain, used as a solvent in various applications.

    2-Butoxyethanol: Another similar compound, used in cleaning products and as a solvent.

Uniqueness

®-1-Butoxypropan-2-ol is unique due to its chiral nature, which allows it to be used in the synthesis of enantiomerically pure compounds. Its specific three-dimensional arrangement makes it valuable in applications where stereochemistry is crucial, such as drug development and asymmetric synthesis.

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

(2R)-1-butoxypropan-2-ol

InChI

InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

RWNUSVWFHDHRCJ-SSDOTTSWSA-N

Isomeric SMILES

CCCCOC[C@@H](C)O

Canonical SMILES

CCCCOCC(C)O

Origin of Product

United States

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